N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide
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Overview
Description
N-(3-{2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl}propyl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the propyl group: The spirocyclic intermediate is then reacted with a propylating agent under controlled conditions to introduce the propyl group.
Formation of the prop-2-enamide moiety: The final step involves the reaction of the intermediate with an appropriate reagent to form the prop-2-enamide group. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials with specific properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride
- 2-N-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide stands out due to its specific spirocyclic structure and the presence of both propyl and prop-2-enamide groups. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-10(17)14-8-5-9-16-11(18)13(15-12(16)19)6-3-4-7-13/h2H,1,3-9H2,(H,14,17)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZKVJDEEWIYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C(=O)C2(CCCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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